{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride - 2225154-13-0

{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride

Catalog Number: EVT-2998492
CAS Number: 2225154-13-0
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Trifluoroacetic acid (TFA) catalyzed coupling: This method enables efficient coupling of pyrrolo[2,3-b]pyridines with quinoxalin-2-ones under mild oxidation conditions using manganese(IV) oxide (MnO2) in situ. []
  • Multi-step synthesis involving oxidation and conjugation: This approach involves cytochrome P450-catalyzed hydroxylation, oxidation to carboxylic acid, and subsequent conjugation with taurine or sulfate. []
  • Direct glucuronidation and N-acetylglucosamine conjugation: This pathway highlights the potential for direct conjugation of the pyridin-5-yl group with glucuronide or N-acetylglucosamine. []
  • Use of trifluoromethyl group as a masked methyl group: This innovative strategy focuses on controlled reactivity of the trifluoromethyl group for efficient synthesis. []
Molecular Structure Analysis
  • Planar conformation: Substituents at the 7-position demonstrating the ability to adopt a coplanar conformation tend to exhibit enhanced potency. This is achieved through internal hydrogen bonding or avoidance of repulsive substitution patterns. []
Chemical Reactions Analysis
  • Functionalization: This includes introducing amino groups, ethynylation, and synthesis of selenium and sulfur-containing derivatives. []
  • Meisenheimer Rearrangement: Venetoclax N-oxide, an impurity observed during the oxidative stress degradation of the BCL-2 inhibitor Venetoclax, undergoes a [, ] Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity. []
  • Cyclization: This reaction facilitates the formation of pyridopyrazolotriazines from hydrazone derivatives. []
Mechanism of Action
  • Inhibition of CDK9/cyclin T1 kinase: This kinase plays a crucial role in transcription elongation, and its inhibition holds promise for cancer treatment. []
  • Inhibition of PI3K/Akt/mTOR signaling pathway: This pathway is implicated in tumor growth, proliferation, and apoptosis. Inhibitors targeting this pathway hold significant potential for cancer therapy. []
  • Antagonism of histamine H4 receptor: This target is relevant for treating vestibular disorders. []
  • Inhibition of Rho-kinase: This kinase is involved in various cellular processes, and its inhibition has implications for cardiovascular diseases. []
  • Antagonism of colony-stimulating factor 1 receptor (CSF-1R): CSF-1R plays a crucial role in the survival and proliferation of macrophages and tumor-associated macrophages, making it a potential target for cancer treatment. []
Applications
  • Anticancer agents: Compounds containing this scaffold have shown promise as inhibitors of various targets involved in cancer cell growth and proliferation, including CDK9/cyclin T1 kinase [], PI3K/mTOR pathway [], and CSF-1R. []
  • Antimicrobial agents: Certain derivatives exhibit potent antifungal and antibacterial activity, highlighting their potential in treating infectious diseases. []
  • Treatment of vestibular disorders: Selective antagonists of the histamine H4 receptor, incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold, have shown promise in treating symptoms associated with vestibular disorders. []
  • Treatment of cardiovascular diseases: Inhibitors of Rho-kinase, a target implicated in various cardiovascular diseases, have been developed using this scaffold. []
  • Treatment of inflammatory bowel disease (IBD): Inhibitors of hDHODH, an enzyme involved in pyrimidine biosynthesis, incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated therapeutic potential for IBD. []
  • PET imaging: Fluorinated derivatives of 1H-pyrrolo[2,3-b]pyridine have been used to develop PET imaging agents for studying the σ2 receptor, a potential target for cancer diagnosis and therapy. []

Pexidartinib Dihydrochloride Dihydrate

Compound Description: Pexidartinib is a kinase inhibitor that targets CSF1R, KIT, and FLT3. It is used in the treatment of tenosynovial giant cell tumor. The crystal structure of pexidartinib dihydrochloride dihydrate reveals that the molecule forms various hydrogen bonds, highlighting its potential for intermolecular interactions. []

Relevance: Pexidartinib dihydrochloride dihydrate contains the {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine moiety within its structure, making it structurally very similar to the main compound. []

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (Compound 8o)

Compound Description: Compound 8o is a potent and selective PI3K/mTOR dual inhibitor with excellent kinase selectivity. This compound shows remarkable antiproliferative activities against several cancer cell lines, including SW620 and HeLa cells. Compound 8o regulates the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins. It exhibits a favorable pharmacokinetic profile with good oral bioavailability (76.8%) and significant in vivo antitumor efficacy without significant toxicity. []

Relevance: Compound 8o contains the 1H-pyrrolo[2,3-b]pyridin-6-yl moiety, making it structurally related to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []

2-[[4-[6-(Isopropylamino)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]ethanol

Compound Description: This compound is identified as a potential anticancer agent targeting CDK9/cyclin T1 kinase through ligand- and structure-based pharmacophore modeling and docking studies. It demonstrates good docking scores and favorable ADMET properties, suggesting its potential as a selective and potent anticancer agent. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridin-6-yl scaffold with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, making it a structurally related compound. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)

Compound Description: 7d-6 is a potent PDGF inhibitor with demonstrated activity in both cell proliferation and autophosphorylation assays. It shows superior inhibitory activity compared to other PDGF inhibitors, including STI-571, CT52923, and SU6668, which have undergone clinical trials. [, ]

Relevance: While structurally different in other aspects, both 7d-6 and {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride contain the 1H-pyrrolo[2,3-b]pyridine core structure, making them related compounds. [, ]

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Its metabolism involves a multistep process, including oxidation and conjugation reactions. Notably, it forms an unusual N-acetylglucosamine conjugate in cynomolgus monkeys. [, , ]

Relevance: This compound shares the core structure of 1H-pyrrolo[2,3-b]pyridine with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. [, , ]

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

Compound Description: This compound is a highly potent and selective Rho-kinase inhibitor with a 7-azaindole moiety. A significantly improved synthetic route for this compound with an 8.2% overall yield prioritizes cost and safety considerations and utilizes a trifluoromethyl group as a masked methyl group. []

Relevance: This compound contains the 1H-pyrrolo[2,3-b]pyridine core structure, linking it structurally to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []

4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. Both molecules exhibit a dihedral angle between the pyridine and azaindole rings, connected by N—H—N hydrogen bonds to form inversion dimers. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []

6-Cycloamino-3-(1H-pyrrolo[2,3-b]pyridin-4-yl)imidazo[1,2-b]pyridazine Derivatives

Compound Description: This class of compounds, encompassing various substitutions on the core structure, are described in a patent related to their preparation and therapeutic application. []

Relevance: These derivatives share the central 1H-pyrrolo[2,3-b]pyridine motif with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, highlighting their structural similarity. []

Bis(1H-pyrrolo[2,3-b]pyridin-6-yl)acetylene

Compound Description: This compound is a podand-type molecule synthesized from a 6-iodo derivative of 1H-pyrrolo[2,3-b]pyridine. It represents a specific example of functionalization at the 6-position of the 7-azaindole core. []

Relevance: This compound incorporates two units of the 1H-pyrrolo[2,3-b]pyridine scaffold found in {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, demonstrating structural similarity. []

Compound Description: VNO is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used in treating blood cancers. It forms during the oxidative stress degradation of venetoclax. []

Relevance: VNO shares the 1H-pyrrolo[2,3-b]pyridin-5-yl moiety with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, establishing structural similarity. []

Compound Description: VHA is another potential oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO during oxidative stress degradation. []

Relevance: Similar to VNO, VHA shares the 1H-pyrrolo[2,3-b]pyridin-5-yl moiety with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, indicating structural relatedness. []

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

Compound Description: Compound w2 is a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor identified through optimization of the hit compound BAY 41-2272. It shows potential as a therapeutic agent for inflammatory bowel disease (IBD), demonstrating efficacy in a dextran sulfate sodium-induced ulcerative colitis model. []

Relevance: Compound w2 possesses the 1H-pyrrolo[2,3-b]pyridine core, linking it structurally to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []

6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

Compound Description: PLX5622 is a CSF-1R inhibitor used to target glioma-associated microglia and macrophages (GAMMs). Studies using PLX5622 show its potential in reducing GAMM infiltration and tumor growth in glioma models. [, ]

Relevance: PLX5622 and {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride are structurally related as they both contain the 1H-pyrrolo[2,3-b]pyridine core. [, ]

6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]MK6240)

Compound Description: [18F]MK6240 is a PET radiotracer with high affinity for hyperphosphorylated tau, used for imaging tau pathology in Alzheimer's disease. Interestingly, the early phase of [18F]MK6240 dynamic PET imaging can provide a surrogate index of cerebral perfusion. []

Relevance: [18F]MK6240 and {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride share the 1H-pyrrolo[2,3-c]pyridine core, highlighting their structural relation. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidin-2-amine

Compound Description: This compound is designed as a 7-azaindole analog based on the bioisosteric principle. It exhibits strong interaction with CSF-1R in molecular docking studies and shows promising anticancer activity in vitro, particularly against HOS cells. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, signifying structural relatedness. []

(E)-2-(2-(1-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethylidene)hydrazinyl)- N,N,N-trimethyl-2-oxoethan-1-aminium (HL ligand)

Compound Description: This compound is a hydrazone ligand used to synthesize a binuclear Cu(II) complex with azide bridges. The complex exhibits enhanced antifungal and antibacterial activity compared to the HL ligand alone. []

Relevance: This compound contains the 1H-pyrrolo[2,3-c]pyridine core, similar to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, indicating a structural relationship. []

2-(Azidocarbonyl)-2H-azirines

Compound Description: These compounds are reactive heterocyclic building blocks used in the synthesis of various N-heterocycles, including 2-(azidocarbonyl)-1H-pyrroles. These pyrrole derivatives can further undergo transformations like the Curtius rearrangement or cyclization reactions. []

Relevance: While not containing the complete 1H-pyrrolo[2,3-b]pyridine system, these compounds are relevant as they can be used to synthesize pyrrole derivatives, which are structurally related to the core of {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []

2-[4-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (RM273)

Compound Description: RM273 is a fluorinated derivative of the 2-(4-(1H-indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class of compounds, designed as a σ2 receptor ligand. Labelled with 18F ([18F]RM273), it shows potential for detecting σ2 receptors in the brain using PET. []

Relevance: Although RM273 is based on a tetrahydroisoquinoline scaffold, it incorporates a 6-fluoro-1H-pyrrolo[2,3-b]pyridine moiety, making it structurally related to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []

5-Substitutedphenyl-4-[6-{2-(1-(3-(thiophen-2-yl)phenyl)ethylidene)hydrazinyl}1H-pyrrolo[2,3-b]pyridin- 1-yl]4H-1,2,4-triazole-3-thioles

Compound Description: This series of compounds have been synthesized and characterized for their potential antimicrobial activity. The study explored the structure-activity relationship of these derivatives, identifying compound 4f with significant antimicrobial activity. []

Relevance: These derivatives are structurally related to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride as they share the common 1H-pyrrolo[2,3-b]pyridin- 1-yl moiety. []

(E)-3-(3-((1H-Pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)phenyl)-N-hydroxyacrylamide (Compound 12)

Compound Description: Compound 12 is an azaindolylsulfonamide derivative exhibiting potent histone deacetylase (HDAC) inhibitory activity, specifically targeting HDAC6. It displays promising antitumor activity in colorectal cancer HCT116 cells and possesses a favorable pharmacokinetic profile. []

Relevance: Compound 12, although structurally distinct in other parts, shares the 1H-pyrrolo[2,3-b]pyridine core with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, making them related compounds. []

N-(3-{[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (Vemurafenib, PLX4032)

Compound Description: Vemurafenib is a BRAF inhibitor used to treat metastatic melanoma with the BRAFV600E mutation. It is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, limiting its brain distribution. []

Relevance: Vemurafenib and {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride share the central 1H-pyrrolo[2,3-b]pyridine scaffold, signifying their structural relationship. []

[5-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl-methyl)-pyridin-2-yl]-(6-trifluoromethyl-pyridin-3-yl-methyl)-amine hydrochloride (Compound I)

Compound Description: Compound I is a kinase modulator targeting receptor protein kinases c-Kit, c-Fms, and Flt3. Researchers have investigated various solid forms of this compound, including its free base. [, ]

Relevance: Compound I contains the {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine moiety, making it structurally very similar to the main compound. [, ]

4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

Compound Description: AZD5363 is an AKT inhibitor investigated in combination with the WEE1 inhibitor AZD1775 for melanoma treatment. Simultaneous treatment with both inhibitors demonstrates synergistic effects in reducing melanoma cell survival and tumor growth. []

Relevance: While structurally different in other parts, both AZD5363 and {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride belong to the pyrrolopyrimidine class of compounds due to the presence of the 7H-pyrrolo[2,3-d]pyrimidine core in AZD5363. []

(R)-(-)-5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol hydrochloride (Apomorphine)

Compound Description: Apomorphine is a dopamine D2-like agonist known to induce penile erection. Studies suggest that the proerectile effects of apomorphine are specifically mediated by the D3 receptor. []

(R)-(+)-N-(1H-Pyrrolo[2,3-b]pyridin-4-yl)-4-(1-aminoethyl)benzamide (Y-39983)

Compound Description: Y-39983 promotes corneal endothelial cell adhesion and is investigated as a potential therapeutic agent for corneal endothelial dysfunction. It is being explored for its use in eye drops, cell culture media, and corneal implants. []

Relevance: Y-39983 shares the 1H-pyrrolo[2,3-b]pyridin-4-yl moiety with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, highlighting their structural similarity. []

Properties

CAS Number

2225154-13-0

Product Name

{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine;dihydrochloride

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.1

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;;/h1-4H,5,9H2,(H,10,11);2*1H

InChI Key

APYVJBRYKVRQCV-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C=CN2)CN.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.